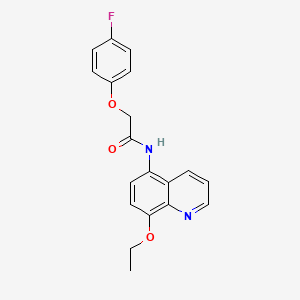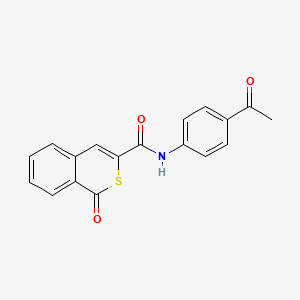![molecular formula C15H13N3OS B11333005 N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(thiophène-2-ylméthyl)-1H-pyrazol-5-yl]benzamide est un composé hétérocyclique qui contient un cycle thiophène, un cycle pyrazole et un groupe benzamide. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie médicinale, l'agriculture et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[1-(thiophène-2-ylméthyl)-1H-pyrazol-5-yl]benzamide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une 1,3-dicétone.
Attachement du groupe thiophène : Le groupe thiophène est introduit par une réaction de substitution nucléophile, où un dérivé du thiophène réagit avec l'intermédiaire pyrazole.
Formation du groupe benzamide : La dernière étape implique la réaction de l'intermédiaire thiophène-pyrazole avec le chlorure de benzoyle pour former le groupe benzamide.
Méthodes de production industrielle
Les méthodes de production industrielle de N-[1-(thiophène-2-ylméthyl)-1H-pyrazol-5-yl]benzamide peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
N-[1-(thiophène-2-ylméthyl)-1H-pyrazol-5-yl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe benzamide peut être réduit pour former des amines.
Substitution : Les atomes d'hydrogène sur le cycle pyrazole peuvent être substitués par divers groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs électrophiles tels que les halogénoalcanes ou les chlorures d'acyle sont utilisés en conditions basiques.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés pyrazole substitués.
Applications de la recherche scientifique
N-[1-(thiophène-2-ylméthyl)-1H-pyrazol-5-yl]benzamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anti-inflammatoire, anticancéreux et antimicrobien.
Agriculture : Il est exploré pour ses propriétés fongicides et insecticides.
Science des matériaux : Il est utilisé dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action de N-[1-(thiophène-2-ylméthyl)-1H-pyrazol-5-yl]benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Il peut cibler des enzymes ou des récepteurs impliqués dans l'inflammation, la prolifération des cellules cancéreuses ou la croissance microbienne.
Voies impliquées : Il peut moduler des voies de signalisation telles que la voie NF-κB dans l'inflammation ou la voie PI3K/Akt dans le cancer.
Applications De Recherche Scientifique
N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with molecular targets and pathways. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. For instance, thiophene derivatives are known to inhibit enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s specific mechanism of action would depend on its target and the biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(thiophène-2-yl)nicotinamide : Structure similaire avec un groupe nicotinamide au lieu d'un cycle pyrazole.
2-(thiophène-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)éthényl]benzamide : Contient un cycle oxadiazole au lieu d'un cycle pyrazole.
Unicité
N-[1-(thiophène-2-ylméthyl)-1H-pyrazol-5-yl]benzamide est unique en raison de sa combinaison spécifique d'un cycle thiophène, d'un cycle pyrazole et d'un groupe benzamide, qui lui confère des propriétés chimiques et biologiques distinctes.
La structure unique de ce composé lui permet d'interagir avec une variété de cibles moléculaires, ce qui en fait un candidat polyvalent pour la recherche dans plusieurs domaines.
Propriétés
Formule moléculaire |
C15H13N3OS |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C15H13N3OS/c19-15(12-5-2-1-3-6-12)17-14-8-9-16-18(14)11-13-7-4-10-20-13/h1-10H,11H2,(H,17,19) |
Clé InChI |
IBXVMTWLXMIWLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332922.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11332933.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11332942.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332948.png)
![3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)

![N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332980.png)
![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)

![1-[(3-chlorobenzyl)sulfonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11332990.png)


